
1-Isobutyl-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H13NO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isobutyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-methanol.
Applications De Recherche Scientifique
1-Isobutyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways involving pyrrole derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Isobutyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways and exert various effects depending on the specific target.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
1H-Indole-3-carboxylic acid: Contains an indole ring, which is structurally related to pyrrole but with an additional benzene ring.
Uniqueness: 1-Isobutyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its isobutyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
1-(2-methylpropyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-7(2)5-10-4-3-8(6-10)9(11)12/h3-4,6-7H,5H2,1-2H3,(H,11,12) |
Clé InChI |
YWRUHLHNSFNQES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


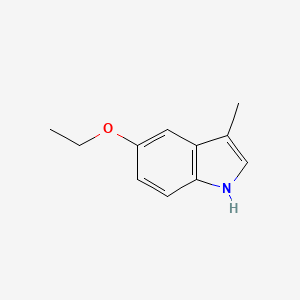
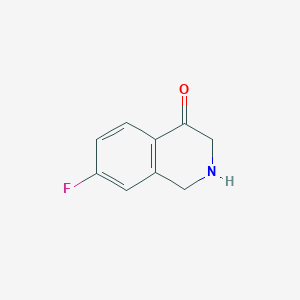
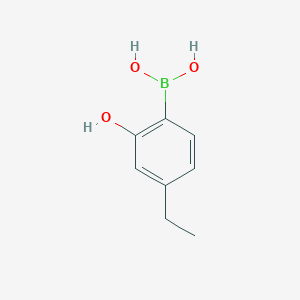
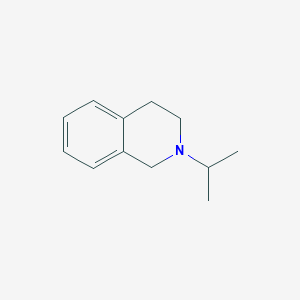
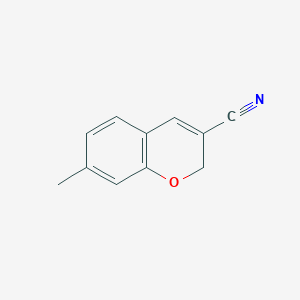
![7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11916229.png)

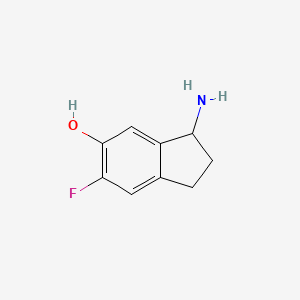

![7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11916248.png)
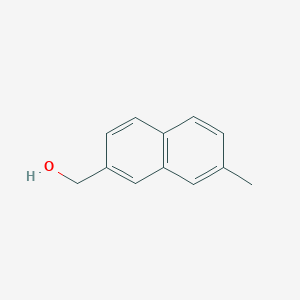
![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)
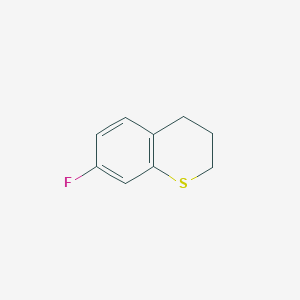
![2H-Imidazo[4,5-g]quinoxaline](/img/structure/B11916285.png)
